molecular formula C26H21N3O3S B11284446 2-Amino-6-(2-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

2-Amino-6-(2-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B11284446
M. Wt: 455.5 g/mol
InChI Key: MQRJEOSEZSYFNU-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. similar 2-aminothiazole derivatives have been synthesized using various methods, including cyclization reactions and condensation processes.
    • Industrial production methods remain undisclosed, but research efforts continue to explore efficient synthetic routes.
  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions typical of 2-aminothiazoles:

        Oxidation: Oxidative processes may lead to the formation of sulfoxides or sulfones.

        Reduction: Reduction reactions could yield the corresponding aminothiazole.

        Substitution: Substitution at the phenyl ring or the thiazole nitrogen is possible.

    • Common reagents include N-bromosuccinimide (NBS) for benzylic bromination .
  • Scientific Research Applications

  • Mechanism of Action

    • The precise mechanism of action for this specific compound remains unexplored. its effects likely involve interactions with cellular targets, signaling pathways, or enzymatic processes.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons with other similar compounds. the uniqueness of this compound lies in its intricate structure and potential pharmacological activities.

    Properties

    Molecular Formula

    C26H21N3O3S

    Molecular Weight

    455.5 g/mol

    IUPAC Name

    2-amino-6-[(2-methylphenyl)methyl]-5,5-dioxo-4-phenyl-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile

    InChI

    InChI=1S/C26H21N3O3S/c1-17-9-5-6-12-19(17)16-29-22-14-8-7-13-20(22)24-25(33(29,30)31)23(18-10-3-2-4-11-18)21(15-27)26(28)32-24/h2-14,23H,16,28H2,1H3

    InChI Key

    MQRJEOSEZSYFNU-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5

    Origin of Product

    United States

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